molecular formula C13H17NO3 B10872596 5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one

5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one

Cat. No.: B10872596
M. Wt: 235.28 g/mol
InChI Key: GZIHTPUAKUVTFL-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one typically involves the reaction of phenoxymethyl chloride with 3-propyl-1,3-oxazolidin-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of isocyanuric acid triglycidyl ester and phenol derivatives to synthesize the compound. This method is advantageous due to its simplicity and ease of purification .

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazolidinones.

Scientific Research Applications

5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This inhibition prevents the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H17NO3/c1-2-8-14-9-12(17-13(14)15)10-16-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

GZIHTPUAKUVTFL-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(OC1=O)COC2=CC=CC=C2

Origin of Product

United States

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